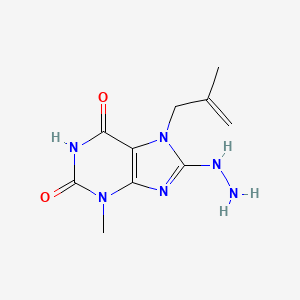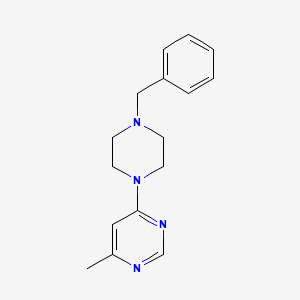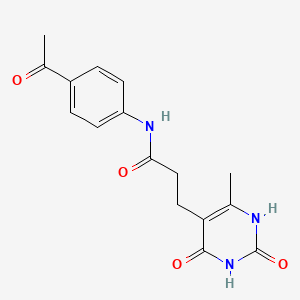![molecular formula C10H10ClN3O B6531353 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1495280-17-5](/img/structure/B6531353.png)
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole (CMT) is an organic compound that has been used in various scientific research applications. It is a synthetic compound that has both a nitrogen and a chlorine atom in its structure, and is classified as a triazole. CMT has been used in various research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent.
Scientific Research Applications
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and as a potential therapeutic agent. In organic synthesis, this compound is used as a reagent to form new organic compounds. It is also used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is not fully understood, however, it is believed to act as an enzyme inhibitor. Specifically, it is believed to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound may also affect the expression of certain genes, which could lead to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been shown to have anti-cancer effects in cell culture studies, and may have potential therapeutic applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is easily synthesized from readily available starting materials. Additionally, it is relatively inexpensive and can be stored for long periods of time without degrading. However, this compound can be toxic in high concentrations, and should be handled with caution. Additionally, due to its relatively low solubility, it can be difficult to use in some laboratory experiments.
Future Directions
Future research on 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole could focus on its potential therapeutic applications, such as its use in the treatment of cancer. Additionally, further research could be conducted to better understand its mechanism of action and how it affects gene expression. Additionally, further research could be conducted to investigate its potential toxicity and how to reduce its toxicity in laboratory experiments. Finally, further research could be conducted to investigate its potential use as a reagent in organic synthesis.
Synthesis Methods
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole can be synthesized from a variety of starting materials, including 2-chlorophenol, potassium cyanide, and dimethylformamide (DMF). The synthesis involves a series of steps, including the reaction of 2-chlorophenol with potassium cyanide to form 2-chlorophenolcyanide, which is then reacted with dimethylformamide to form this compound.
properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-7-12-13-10(14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLOGJDNWIUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-({5-[4-(propan-2-yl)phenyl]furan-2-yl}methylidene)-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6531275.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)
